![molecular formula C8H13Cl2N3O3 B2418185 Methyl 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoate;dihydrochloride CAS No. 2287270-98-6](/img/structure/B2418185.png)
Methyl 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoate;dihydrochloride
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Description
Methyl 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoate;dihydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MAP, and it is a derivative of uracil, which is a nucleobase found in RNA. MAP has been synthesized using various methods, and it has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
- EN300-6738005 has demonstrated antiviral potential. For instance:
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Other derivatives, such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides , showed potent antiviral effects against Coxsackie B4 virus .
- Compounds derived from EN300-6738005, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , exhibited anti-inflammatory and analgesic activities, surpassing indomethacin and celecoxib in certain aspects .
- EN300-6738005 is part of a novel method for “skeletal editing” of organic molecules by nitrogen atom deletion. This elegant approach was developed by Prof. Levin and colleagues, providing a unique avenue for molecular modification .
- The indole scaffold, present in EN300-6738005, has been associated with diverse biological activities. These include antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Skeletal Editing by Nitrogen Atom Deletion
Biological Applications Beyond Antivirals
Potential in Food Industry Techniques
properties
IUPAC Name |
methyl 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.2ClH/c1-14-8(13)5(9)4-6-10-3-2-7(12)11-6;;/h2-3,5H,4,9H2,1H3,(H,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVWQQZZWPUAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=NC=CC(=O)N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoate;dihydrochloride |
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